1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
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Overview
Description
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both chlorobenzyl and fluorophenyl groups in its structure enhances its potential for various pharmacological applications.
Preparation Methods
The synthesis of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-fluoroaniline.
Formation of Thiadiazole Ring: 4-chlorobenzoic acid is esterified with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Urea Formation: The thiadiazole derivative is then reacted with 4-fluoroaniline in the presence of a suitable coupling agent to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.
Scientific Research Applications
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors involved in critical biological pathways, such as DNA synthesis or cell division.
Comparison with Similar Compounds
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4OS/c17-11-3-1-10(2-4-11)9-14-21-22-16(24-14)20-15(23)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBNGMBQLUATNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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